2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyridin-3-yloxy)piperidin-1-yl)propan-1-one
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Overview
Description
2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyridin-3-yloxy)piperidin-1-yl)propan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyridin-3-yloxy)piperidin-1-yl)propan-1-one typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of 4-Chlorophenoxy Intermediate: Reacting 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxy derivative.
Formation of Pyridin-3-yloxy Intermediate: Reacting pyridin-3-ol with an appropriate alkylating agent to form pyridin-3-yloxy derivative.
Coupling Reaction: Combining the 4-chlorophenoxy and pyridin-3-yloxy intermediates with a piperidine derivative under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The specific methods can vary depending on the scale of production and the desired application.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyridin-3-yloxy)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyridin-3-yloxy)piperidin-1-yl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyridin-3-yloxy)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenoxy)-2-methyl-1-(4-(pyridin-3-yloxy)piperidin-1-yl)propan-1-one
- 2-(4-Fluorophenoxy)-2-methyl-1-(4-(pyridin-3-yloxy)piperidin-1-yl)propan-1-one
- 2-(4-Methoxyphenoxy)-2-methyl-1-(4-(pyridin-3-yloxy)piperidin-1-yl)propan-1-one
Uniqueness
2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyridin-3-yloxy)piperidin-1-yl)propan-1-one is unique due to the presence of the 4-chlorophenoxy group, which can impart distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-(4-pyridin-3-yloxypiperidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c1-20(2,26-17-7-5-15(21)6-8-17)19(24)23-12-9-16(10-13-23)25-18-4-3-11-22-14-18/h3-8,11,14,16H,9-10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RURDGTNPXWGCFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(CC1)OC2=CN=CC=C2)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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